3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid

Description

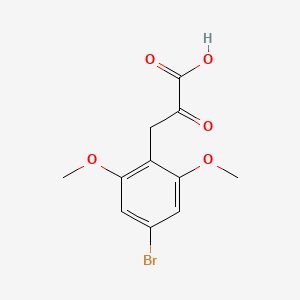

3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid is a brominated aromatic compound featuring a para-bromo substituent, two methoxy groups at the 2- and 6-positions, and a 2-oxopropanoic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C11H11BrO5 |

|---|---|

Molecular Weight |

303.11 g/mol |

IUPAC Name |

3-(4-bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H11BrO5/c1-16-9-3-6(12)4-10(17-2)7(9)5-8(13)11(14)15/h3-4H,5H2,1-2H3,(H,14,15) |

InChI Key |

VXEIUCLRRNJCAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1CC(=O)C(=O)O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,6-dimethoxybenzaldehyde, followed by a series of reactions to introduce the oxopropanoic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest structural analogs include derivatives with variations in substituent type, position, and functional groups. Key examples are summarized below:

Key Observations:

- Substituent Position: The 2,6-dimethoxy substitution in the target compound distinguishes it from analogs like 3-(4-Bromo-2,5-dimethoxyphenyl)propanoic acid (2,5-dimethoxy), which has a lower similarity score (0.89) .

- Functional Groups: The 2-oxopropanoic acid group (ketone adjacent to carboxylic acid) in the target compound may enhance hydrogen-bonding capacity compared to propanoic acid derivatives .

- Electron Effects: Methoxy groups (electron-donating) vs. fluoro (electron-withdrawing) in 3-(4-Bromo-2,6-difluorophenyl)propanoic acid could alter acidity (pKa) and solubility .

Physicochemical and Reactivity Implications

Electronic Effects:

- The oxo group in the target compound may increase electrophilicity at the β-carbon, influencing reactivity in condensation or nucleophilic addition reactions .

Lipophilicity and Solubility:

- Ethoxy-substituted analogs (e.g., 3-(4-Bromo-2-ethoxyphenyl)propanoic acid) are likely more lipophilic than methoxy derivatives due to longer alkyl chains, impacting membrane permeability .

- The 2,6-dimethoxy pattern in the target compound may improve aqueous solubility compared to 2,5-dimethoxy isomers due to symmetrical polar group distribution .

Biological Activity

3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a brominated aromatic ring and a keto acid functional group, which are essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The presence of methoxy groups in the aromatic ring contributes to its antioxidant activity, which is beneficial in reducing oxidative stress in cells.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer biology.

- Intercalation into DNA : Similar compounds have shown the ability to intercalate into DNA, leading to disruption of replication and transcription processes.

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of this compound:

Q & A

Q. What synthetic strategies are recommended for preparing 3-(4-Bromo-2,6-dimethoxyphenyl)-2-oxopropanoic acid, and what intermediates are critical?

Methodological Answer: Synthesis typically involves halogenated aromatic precursors. A plausible route includes:

Bromination and Methoxylation : Start with a dimethoxy-substituted phenyl ring, introducing bromine at the para position via electrophilic substitution.

Introduction of the Oxopropanoic Acid Moiety : Use a Friedel-Crafts acylation or coupling reaction with a keto-acid derivative. Zinc-mediated reactions in anhydrous THF (as in ) may facilitate intermediate formation.

Purification : Column chromatography or recrystallization to isolate the product.

Key intermediates include 4-bromo-2,6-dimethoxyphenylacetic acid derivatives. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid over-oxidation of the ketone group .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the aromatic substitution pattern (e.g., bromine and methoxy groups) and the keto-acid structure.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold recommended).

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally related brominated phenylpropanoic acids (e.g., ).

- Mass Spectrometry (MS) : Validate molecular weight (expected ~299 g/mol based on analogs in ) .

Advanced Research Questions

Q. How do electronic effects of bromine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine : Acts as an electron-withdrawing group, activating the phenyl ring for nucleophilic aromatic substitution (SNAr) at the para position.

- Methoxy Groups : Electron-donating groups direct electrophilic reactions to the ortho/para positions.

- Experimental Design : Perform kinetic studies using palladium-catalyzed Suzuki-Miyaura couplings. Compare reaction rates with analogs lacking methoxy groups (e.g., ). Monitor regioselectivity via HPLC and NMR .

Q. How can computational chemistry resolve contradictions in reported degradation pathways under acidic conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Model protonation states of the keto-acid group to predict stability. For example, used DFT to analyze pH-dependent degradation of similar compounds.

- Validation : Correlate computational predictions with experimental HPLC data under varying pH (1–14). Use isotopic labeling (e.g., deuterated solvents) to track degradation intermediates .

Q. What strategies optimize regioselectivity in halogen-exchange reactions for derivative synthesis?

Methodological Answer:

- Substrate Design : Introduce directing groups (e.g., carboxylic acid) to control halogen placement.

- Catalytic Systems : Use copper(I) iodide or palladium catalysts for Ullmann-type couplings.

- Case Study : achieved selective bromine substitution using zinc in THF. Adapt this method with microwave-assisted heating to enhance yield .

Q. How does crystallographic data inform the design of biologically active analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Analyze X-ray data (e.g., ) to identify key hydrogen-bonding interactions between the keto-acid group and target enzymes.

- Modifications : Introduce fluorine at the 2-position (meta to bromine) to enhance metabolic stability, as seen in fluorinated phenylpropanoic acid derivatives () .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for bromine substitution?

Methodological Answer:

- Variable Screening : Test reported conditions (e.g., vs. traditional SNAr methods) using controlled parameters (solvent polarity, temperature).

- Mechanistic Probes : Use Hammett plots to correlate substituent effects with reaction rates. For example, noted slower kinetics with electron-donating groups.

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.